1-(2,3-Difluorophenyl)cyclobutanecarbonitrile
CAS No.:
Cat. No.: VC15738716
Molecular Formula: C11H9F2N
Molecular Weight: 193.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9F2N |
|---|---|
| Molecular Weight | 193.19 g/mol |
| IUPAC Name | 1-(2,3-difluorophenyl)cyclobutane-1-carbonitrile |
| Standard InChI | InChI=1S/C11H9F2N/c12-9-4-1-3-8(10(9)13)11(7-14)5-2-6-11/h1,3-4H,2,5-6H2 |
| Standard InChI Key | YFVBOGMNNVYUCK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)(C#N)C2=C(C(=CC=C2)F)F |
Introduction
Chemical Identity
| Property | Details |
|---|---|
| IUPAC Name | 1-(2,3-difluorophenyl)cyclobutanecarbonitrile |
| Molecular Formula | C11H9F2N |
| Molecular Weight | 193.19 g/mol |
| CAS Number | 1260741-06-7 |
| PubChem CID | 55265356 |
| Canonical SMILES | C1CC(C1)(C#N)C2=C(C(=CC=C2)F)F |
| InChI Key | ZFRWEVLYJRLSSU-UHFFFAOYSA-N |
This compound features a cyclobutane ring substituted with a nitrile group and a difluorophenyl moiety. The inclusion of fluorine atoms enhances its chemical stability and biological activity.
Structural Features
1-(2,3-Difluorophenyl)cyclobutanecarbonitrile contains:
-
A cyclobutane ring, which introduces strain and reactivity.
-
A nitrile (-C≡N) group, contributing to its polarity and reactivity in organic synthesis.
-
Two fluorine atoms on the phenyl ring (positions 2 and 3), enhancing lipophilicity and metabolic stability.
Synthesis Pathways
The synthesis of 1-(2,3-difluorophenyl)cyclobutanecarbonitrile can involve the following steps:
-
Starting Material Preparation: Reacting 2,3-difluorobenzene with suitable intermediates to introduce functional groups.
-
Cyclobutane Formation: Cyclization reactions using reagents like diazo compounds or carbenes.
-
Nitrile Group Introduction: Functionalization through cyanation reactions using reagents such as sodium cyanide or trimethylsilyl cyanide.
These steps are optimized for industrial scalability by minimizing hazardous reagents and maximizing yield.
Medicinal Chemistry
-
The compound serves as a scaffold for drug discovery due to its ability to interact with biological targets.
-
Fluorine atoms improve binding affinity to enzymes and receptors by modulating electronic properties.
Material Science
-
Its structural rigidity makes it a candidate for advanced materials requiring high thermal or chemical resistance.
Synthetic Organic Chemistry
-
The nitrile group enables further functionalization into amides, carboxylic acids, or other derivatives.
Biological Activity
Preliminary studies suggest that derivatives of this compound may exhibit:
-
Anti-inflammatory Properties: Reduction of cytokine levels in inflammation models.
-
Anticancer Activity: Potential cytotoxic effects against specific cancer cell lines.
Further research is required to validate these activities through in vivo studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume